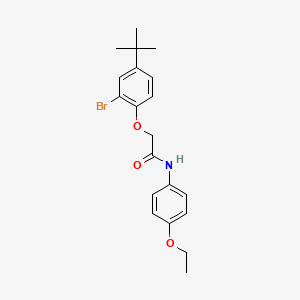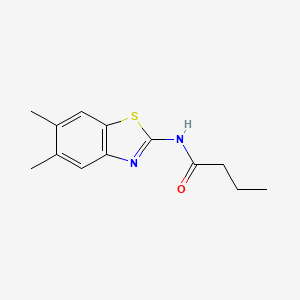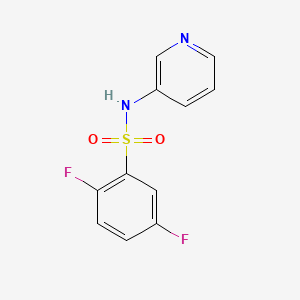
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide, also known as BTEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTEA is a synthetic compound that belongs to the family of acetamides and has a molecular weight of 433.52 g/mol.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide exerts its anti-cancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which may improve memory and learning. However, the biochemical and physiological effects of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide are still being studied, and further research is needed to fully understand its effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide is its potent anti-cancer activity, which makes it a potential drug candidate for the treatment of cancer. 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide. One potential direction is to explore the use of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide as a potential drug candidate for the treatment of Alzheimer's disease. Another potential direction is to study the mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide in more detail to fully understand its effects on cancer cells and acetylcholinesterase. Additionally, future research can explore the use of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide as a potential ligand for the synthesis of metal-organic frameworks for various applications in material science.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. In material science, 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide has been explored as a potential ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-5-24-16-9-7-15(8-10-16)22-19(23)13-25-18-11-6-14(12-17(18)21)20(2,3)4/h6-12H,5,13H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSNAIUAVBXZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-nitrophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4653206.png)


![2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4653220.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4653227.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4653242.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-fluorophenoxy)butanamide](/img/structure/B4653245.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4653254.png)

![N-[(butylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4653267.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-bromophenyl)amino]-5-oxopentanoate](/img/structure/B4653268.png)

![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4653292.png)
![N,N-diethyl-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4653299.png)